REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1)([O-:5])=[O:4].CC1C=CC(S([CH2:24][N+:25]#[C-:26])(=O)=O)=CC=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:10]2[O:11][CH:26]=[N:25][CH:24]=2)=[CH:12][CH:13]=1)([O-:5])=[O:4] |f:0.1,4.5|
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Name
|
|
Quantity
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0.84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
12.2 g
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
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Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to react at room temperature until HPLC
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Type
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CUSTOM
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Details
|
Upon the completion of the reaction
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Type
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WASH
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Details
|
the reaction solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
The solvents were distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 144.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |